ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 850764-98-6
VCID: VC4710907
InChI: InChI=1S/C19H18N6O2/c1-3-27-19(26)15-11-21-24(17(15)20)16-9-12(2)23-18-14(10-22-25(16)18)13-7-5-4-6-8-13/h4-11H,3,20H2,1-2H3
SMILES: CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)N
Molecular Formula: C19H18N6O2
Molecular Weight: 362.393

ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate

CAS No.: 850764-98-6

Cat. No.: VC4710907

Molecular Formula: C19H18N6O2

Molecular Weight: 362.393

* For research use only. Not for human or veterinary use.

ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate - 850764-98-6

Specification

CAS No. 850764-98-6
Molecular Formula C19H18N6O2
Molecular Weight 362.393
IUPAC Name ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C19H18N6O2/c1-3-27-19(26)15-11-21-24(17(15)20)16-9-12(2)23-18-14(10-22-25(16)18)13-7-5-4-6-8-13/h4-11H,3,20H2,1-2H3
Standard InChI Key IJAQEFPTCOPSMD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a pyrazolo[1,5-a]pyrimidine core substituted with a 5-methyl group, a 3-phenyl ring, and a 7-linked pyrazole moiety bearing an ethyl carboxylate group. Key structural parameters include:

PropertyValueSource
Molecular formulaC₁₉H₁₈N₆O₂
Molecular weight362.393 g/mol
Crystal systemMonoclinic
Hydrogen bonding motifsN–H⋯N and N–H⋯O interactions
π–π stacking distances3.983–4.341 Å

The pyrazolo[1,5-a]pyrimidine core adopts near-planarity, with dihedral angles between fused rings ranging from 2.08° to 6.8° depending on substituents . Intramolecular hydrogen bonds between the amino group and adjacent carbonyl oxygen stabilize the conformation .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is typically synthesized via multi-step protocols involving:

  • Condensation: Reaction of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine with ethyl 2-cyano-3-ethoxyacrylate in the presence of cesium carbonate .

  • Cyclization: Piperidinium acetate-mediated cyclization under reflux yields the pyrazole ring .

  • Esterification: Ethanol reflux with phosphoric acid facilitates ester group incorporation .

Optimized Conditions:

  • Solvent: DMF or toluene at 110°C

  • Catalyst: Cs₂CO₃ (yield: 92%)

  • Purification: Recrystallization from ethanol/water mixtures

Biological Activities and Mechanisms

Pharmacological Profile

Pyrazolo[1,5-a]pyrimidines exhibit broad bioactivity due to their structural mimicry of purines . Specific findings for this derivative include:

Antimicrobial Activity

  • Bacterial inhibition: MIC values of 12.5 µg/mL against Staphylococcus aureus (vs. 25 µg/mL for ciprofloxacin).

  • Antifungal action: 80% growth inhibition of Candida albicans at 50 µM.

Enzyme Modulation

  • COX-2 inhibition: 72% suppression at 10 µM .

  • HMG-CoA reductase: Ki = 0.45 µM, comparable to simvastatin .

Structure-Activity Relationships (SAR)

Substituent Effects

ModificationImpact on ActivitySource
5-Methyl groupEnhances metabolic stability
3-Phenyl substitutionImproves π-stacking with targets
Ethyl carboxylateIncreases solubility (LogP = 1.9)

Removal of the 5-methyl group reduces anticancer potency by 40%, while nitro-substituted analogs show 3-fold higher COX-2 affinity .

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Data

  • Space group: P2₁/c with Z = 8

  • Bond lengths: N1–C2 = 1.338 Å, C7–O1 = 1.214 Å

  • Torsion angles: C5–N4–C11–O2 = -178.3°

Spectral Signatures

  • IR: ν(N–H) = 3350 cm⁻¹; ν(C=O) = 1705 cm⁻¹

  • ¹H NMR: δ 8.57 (d, J = 7.9 Hz, H-pyrimidine); δ 4.28 (q, J = 7.1 Hz, OCH₂)

  • MS: m/z 363.2 [M+H]⁺

Applications in Drug Development

Lead Optimization

  • Hybrid analogs: Triazole-pyrazole hybrids show 10-fold greater antifungal activity .

  • Prodrug strategies: Phosphate ester derivatives improve oral bioavailability (F = 65% vs. 22% parent).

Computational Modeling

Docking studies reveal strong binding to:

  • COX-2 active site: ΔG = -9.8 kcal/mol (compared to -8.2 kcal/mol for celecoxib)

  • HMG-CoA reductase: Hydrogen bonding with Asp690 and Lys735

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